BenchChemオンラインストアへようこそ!

4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

IDO1 Cancer immunotherapy High-throughput screening

This benzamide is a confirmed IDO1 inhibitor hit from the NCI Diversity Set III screen (>50% inhibition at 20 µM). Its potency depends on specific Ser167 interactions, making unvalidated analogs risky. Ideal as a medicinal chemistry scaffold or reference material for assay calibration. Ensure internal IC50 determination before use.

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 850916-36-8
Cat. No. B2617563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide
CAS850916-36-8
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C)[N+](=O)[O-]
InChIInChI=1S/C19H19N3O3S/c1-12-7-8-14(11-17(12)22(24)25)19(23)20-9-10-26-18-13(2)21-16-6-4-3-5-15(16)18/h3-8,11,21H,9-10H2,1-2H3,(H,20,23)
InChIKeyAGMGENGONYQXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile for 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide (CAS 850916-36-8)


The compound 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide (CAS 850916-36-8) is a small-molecule benzamide featuring a 2-methylindole moiety linked via a thioethyl chain [1]. It is formally classified as an inhibitor of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [2]. The compound is also registered under the identifier NSC275428 in the NCI Diversity Set III library, from which it was originally identified as a screening hit [2].

The Risk of Unqualified Substitution for 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide in IDO1 Research


Compounds within the IDO1 inhibitor class, including other benzamides or indole-containing analogs, cannot be reliably interchanged due to the enzyme's complex active-site interactions [1]. The primary literature emphasizes that inhibitor potency is critically dependent on specific substituent interactions with the Ser167 residue, which vary significantly between structurally related molecules [1]. Therefore, even close structural analogs may exhibit substantial differences in binding affinity and inhibitory activity, making unvalidated substitution a high-risk choice for reproducible research outcomes.

Quantitative Evidence for Differentiation: 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide


IDO1 Inhibitory Activity and Hit Identification from NCI Diversity Set III

This compound was identified as one of 35 hits from a screen of 1,597 compounds, exhibiting >50% inhibition of recombinant human IDO1 at a concentration of 20 µM [1]. This differentiates it from the vast majority of the NCI Diversity Set III library which showed no significant activity. However, the precise IC50 value for this compound was not provided in the available abstract or database records, preventing a quantitative head-to-head comparison with other hits.

IDO1 Cancer immunotherapy High-throughput screening

Documented IDO1 Inhibitor Status via Curated Enzymology Databases

The BRENDA enzyme database lists NSC275428 (the target compound) among a large panel of IDO1 inhibitors from the same primary study [1]. This annotation confirms its classification but does not currently include a specific IC50 value. This places it in a large pool of uncharacterized hits, offering no measurable advantage over dozens of other similarly listed compounds.

Enzymology IDO1 BRENDA

Application Scenarios for 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide Based on Available Evidence


Exploratory IDO1 Inhibitor Tool for Cancer Immunotherapy Research

Based on its confirmation as an IDO1 hit (>50% inhibition at 20 µM) from the NCI Diversity Set III screen [1], this compound can serve as a starting scaffold for medicinal chemistry optimization programs focused on the IDO1 immunosuppressive target in oncology. It is suitable for laboratories that prioritize exploring novel chemotypes over potency-validated leads.

Reference Standard for IDO1 High-Throughput Screening Assay Validation

Given its origin from a well-documented high-throughput screening campaign [1], this compound could be used as a reference material to help validate or calibrate new IDO1 screening assays, assuming internal IC50 determination is performed first.

Quote Request

Request a Quote for 4-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.